molecular formula C14H28N2O B6334814 3,5,5-Trimethyl-1-(3-methylpiperazin-1-yl)hexan-1-one CAS No. 1240564-36-6

3,5,5-Trimethyl-1-(3-methylpiperazin-1-yl)hexan-1-one

Cat. No.: B6334814
CAS No.: 1240564-36-6
M. Wt: 240.38 g/mol
InChI Key: MAIZCWMVHAYQEK-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-1-(3-methylpiperazin-1-yl)hexan-1-one is a chemical compound with the molecular formula C14H28N2O. It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a hexanone chain with three methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-1-(3-methylpiperazin-1-yl)hexan-1-one typically involves the reaction of 3,5,5-trimethylhexan-1-one with 3-methylpiperazine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring a cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-1-(3-methylpiperazin-1-yl)hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The piperazine ring and hexanone chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3,5,5-Trimethyl-1-(3-methylpiperazin-1-yl)hexan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-1-(3-methylpiperazin-1-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring and hexanone chain play crucial roles in its activity, influencing its binding to receptors and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one
  • 3,5,5-Trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-one

Uniqueness

3,5,5-Trimethyl-1-(3-methylpiperazin-1-yl)hexan-1-one is unique due to the specific substitution pattern on the piperazine ring and the hexanone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

3,5,5-Trimethyl-1-(3-methylpiperazin-1-yl)hexan-1-one (CAS: 1240564-36-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms, applications, and comparative studies with similar compounds.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H28N2O
Molecular Weight240.38 g/mol
Boiling Point352.7 ± 35.0 °C (Predicted)
Density0.921 ± 0.06 g/cm³

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 3,5,5-trimethylhexan-1-one with 3-methylpiperazine under controlled conditions to ensure high purity and yield . Various industrial methods are employed to optimize production efficiency.

The biological activity of this compound is primarily attributed to its structural features, particularly the piperazine ring and hexanone chain. These components are believed to interact with specific molecular targets within biological systems. The exact mechanisms are still under investigation but may involve modulation of neurotransmitter systems or interaction with various receptors and enzymes.

Pharmacological Applications

Research indicates potential applications in several areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Neuropharmacology : The piperazine moiety is often associated with neuroactive compounds, indicating potential use in treating neurological disorders.

Anticancer Studies

A notable study investigated the effects of structurally similar compounds on cancer cell lines. For instance, compounds with methyl substitutions on the piperazine ring showed enhanced activity against MCF-7 breast cancer cells. This suggests that modifications to the structure could significantly influence biological efficacy .

Neuroactive Properties

Another study explored the neuropharmacological effects of related piperazine derivatives. These compounds demonstrated varying degrees of affinity for serotonin and dopamine receptors, indicating potential for development as antidepressants or anxiolytics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundBiological ActivityStructural Features
3,5,5-trimethyl-1-(piperazin-1-yl)hexan-1-oneModerate anticancer activityLacks methyl substitution on piperazine
3,5,5-trimethyl-1-(2-methylpiperazin-1-yl)hexan-1-oneLower neuroactivityDifferent piperazine substitution

This table highlights how structural variations can lead to significant differences in biological activity.

Properties

IUPAC Name

3,5,5-trimethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-11(9-14(3,4)5)8-13(17)16-7-6-15-12(2)10-16/h11-12,15H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIZCWMVHAYQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)CC(C)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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